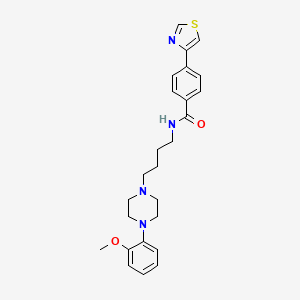

N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide

Übersicht

Beschreibung

Novel dopamine D3 receptor-selective partial agonist

Novel dopamine D3 receptor-selective partial agonist; High Quality Biochemicals for Research Uses

Wirkmechanismus

Target of Action

The primary target of OS-3-106 is the Dopamine D3 receptor (D3R) . The D3R is a G protein-coupled receptor that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including mood, reward, addiction, and movement.

Mode of Action

OS-3-106 acts as a selective agonist for the D3R . It binds with high affinity (Ki = 0.2 nM) at the D3R . As an agonist, it mimics the action of dopamine, the natural ligand for D3R, leading to the activation of the receptor and subsequent intracellular signaling pathways.

Biochemical Pathways

Activation of D3R typically inhibits the production of cyclic adenosine monophosphate (cAMP), thereby affecting downstream signaling pathways involved in various physiological processes .

Pharmacokinetics

It is known that os-3-106 is capable of penetrating the blood-brain barrier (bbb), which is crucial for its activity in the central nervous system .

Result of Action

The molecular and cellular effects of OS-3-106’s action are likely to be diverse, given the wide range of processes regulated by D3R. Its activation can lead to changes in neuronal activity and neurotransmission, potentially influencing behaviors associated with the dopaminergic system, such as mood and reward. It has been suggested that OS-3-106 can be used for psychoactivator addiction research .

Biochemische Analyse

Biochemical Properties

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine D3 receptors, acting as an antagonist . This interaction is significant as it influences the receptor’s activity, potentially affecting neurological functions and disorders.

Cellular Effects

The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine D3 receptors can alter signaling pathways involved in emotional and cognitive functions . Additionally, it may impact gene expression related to these pathways, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to dopamine D3 receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular processes. The compound’s ability to bind to these receptors with high affinity and selectivity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to a decrease in efficacy

Dosage Effects in Animal Models

The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and overall activity. These interactions can affect metabolic flux and metabolite levels, further impacting the compound’s efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic settings.

Transport and Distribution

The transport and distribution of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide within cells and tissues are critical factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific tissues, thereby affecting its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biologische Aktivität

N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article synthesizes existing research findings, highlighting its biological activity, structure-activity relationships (SAR), and implications for drug development.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the following:

- Molecular Formula : C25H30N4O2S

- Molecular Weight : 454.6 g/mol

- IUPAC Name : N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-thiazol-4-yl-benzamide

- Synonyms : BP897, OS-3-106

The structure features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, which are critical for its biological activity.

Dopamine D3 Receptor Affinity

Research indicates that this compound exhibits high affinity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. A study demonstrated that the compound binds with a dissociation constant (Kd) of 1.2 nM to human D3 receptors, showing a preference over D2 receptors with a Kd of 40-fold higher . This selectivity suggests potential applications in treating conditions such as schizophrenia and addiction.

Antitumor Activity

The thiazole component of the compound contributes significantly to its antitumor properties. Thiazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values below 2 µg/mL against A-431 and Jurkat cells, indicating strong potential as anticancer agents . The presence of electron-donating groups like methoxy enhances this activity by stabilizing the interaction with target proteins.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Thiazole derivatives have been associated with antibacterial effects against Gram-positive bacteria, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin . The methoxy group may play a role in enhancing solubility and bioavailability, contributing to its effectiveness.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Piperazine Moiety : Essential for binding to dopamine receptors; modifications can alter affinity.

- Thiazole Ring : Critical for antitumor activity; variations in substituents can enhance or reduce efficacy.

- Methoxy Group : Enhances lipophilicity and receptor binding; its position on the phenyl ring can significantly affect biological outcomes.

Case Study 1: Neuropharmacological Applications

In vitro studies involving radiolabeled versions of the compound have shown promising results in targeting D3 receptors in brain tissues. Autoradiography revealed specific binding patterns in regions associated with reward and addiction pathways . This suggests potential therapeutic avenues for treating substance use disorders.

Case Study 2: Anticancer Research

A series of thiazole-based compounds were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the thiazole ring could lead to enhanced cytotoxicity, with some derivatives surpassing traditional chemotherapeutics in efficacy .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a piperazine moiety, which is commonly associated with various pharmacological activities. The molecular formula is with a molecular weight of 1047.3 g/mol . The structural features include:

- Piperazine Ring : Known for its role in enhancing the bioactivity of compounds.

- Thiazole Group : Often linked to antimicrobial and antifungal properties.

- Methoxyphenyl Substituent : Contributes to the lipophilicity and receptor binding affinity.

Dopamine Receptor Modulation

One of the primary applications of this compound lies in its interaction with dopamine receptors, specifically the D3 receptor. Research indicates that derivatives of this compound exhibit high affinity for D3 receptors, making them potential candidates for treating conditions like schizophrenia and addiction .

- Case Study : A study highlighted that certain analogs demonstrated selectivity towards D3 receptors with an inhibition constant of approximately 1 nM, indicating strong binding affinity .

Antidepressant Effects

The piperazine structure is frequently associated with antidepressant activity. Compounds similar to N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide have shown promise in preclinical models for their potential to alleviate symptoms of depression through modulation of serotonin pathways .

Anticancer Activity

Emerging research suggests that thiazole-containing compounds possess anticancer properties. The thiazole moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

In Vitro Studies

Numerous in vitro studies have been conducted to assess the biological activity of this compound.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. Various synthetic strategies have been explored to optimize yield and purity, including:

- Piperazine Derivatives : Starting materials often include substituted piperazines that can be modified through electrophilic aromatic substitution.

- Thiazole Formation : The thiazole ring can be introduced via cyclization reactions involving thioketones or thioamides.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound’s amide and piperazine functionalities are susceptible to hydrolysis under acidic or basic conditions:

- Amide Hydrolysis : The benzamide group undergoes hydrolysis to form 4-(thiazol-4-yl)benzoic acid and 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine. This reaction typically requires strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures .

- Piperazine Ring Hydrolysis : Under extreme conditions, the piperazine ring may open, forming ethylene diamine derivatives, though this is less common due to steric protection from the 2-methoxyphenyl group.

Synthetic Pathways and Catalytic Optimization

The synthesis of N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide involves multi-step reactions, including:

Catalyst Efficiency :

- L-Proline was identified as an effective catalyst for analogous piperazine-thiazole condensations, reducing reaction times by 30% compared to traditional bases like triethylamine .

- Microwave-assisted synthesis improved yields by 15–20% for similar benzamide derivatives .

Reactivity with Electrophiles

The thiazole ring participates in electrophilic substitution reactions:

- Nitration : At position 5 of the thiazole ring using HNO/HSO, yielding nitro derivatives (unstable under basic conditions) .

- Halogenation : Bromination with NBS in CCl selectively targets the thiazole’s C2 position, forming 2-bromo-thiazole analogs .

Oxidation and Reduction

- Piperazine Oxidation : Treatment with HO/AcOH oxidizes the piperazine’s tertiary amine to an N-oxide, altering receptor binding affinity .

- Amide Reduction : LiAlH reduces the benzamide to a benzylamine derivative, though this disrupts the compound’s pharmacological activity.

Stability Under Physiological Conditions

- pH-Dependent Degradation : The compound remains stable at pH 7.4 (t > 24 hours) but degrades rapidly under acidic conditions (pH 2.0, t = 4 hours) .

- Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the butyl linker .

Comparative Reactivity of Structural Analogs

Eigenschaften

IUPAC Name |

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2S/c1-31-24-7-3-2-6-23(24)29-16-14-28(15-17-29)13-5-4-12-26-25(30)21-10-8-20(9-11-21)22-18-32-19-27-22/h2-3,6-11,18-19H,4-5,12-17H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWFVVKSJUSKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C4=CSC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does OS-3-106 interact with dopamine receptors and what are the downstream effects?

A1: OS-3-106 acts as a partial agonist at dopamine D3 receptors (D3R) with a high selectivity over D2 receptors (D2R) []. This means it binds to D3Rs and partially activates them, but with less efficacy than the endogenous ligand dopamine. This partial agonism likely contributes to its effects on reducing cocaine self-administration. By partially stimulating D3Rs, OS-3-106 may help to normalize dopamine signaling pathways that are disrupted in cocaine addiction.

- Reduced cocaine self-administration: It decreased both the number of cocaine infusions taken and the rate of responding for cocaine in a dose-dependent manner []. This suggests a reduction in the rewarding effects of cocaine.

- Impacted cocaine and sucrose reinforcement: In a multiple-variable interval schedule, OS-3-106 decreased response rates for both cocaine and sucrose reinforcement, indicating a potential decrease in the motivation to work for rewards in general [].

- Showed selectivity for D3R-mediated behavior: It attenuated yawning induced by low doses of the D3R agonist 7-OH-DPAT, but not the yawning induced by higher doses, which is thought to be mediated by D2Rs [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.